trans-3-Amino-1-cbz-4-hydroxypiperidine
Description
trans-3-Amino-1-cbz-4-hydroxypiperidine (CAS 167832-26-0) is a chiral piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, an amino group at position 3, and a hydroxyl group at position 4 of the six-membered ring. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol and a purity of 95% .
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBZJXAWNVLSE-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
trans-4-Amino-1-Cbz-3-hydroxypiperidine (CAS 167832-41-9)
Structural Differences :
Physicochemical and Functional Properties :
- Both isomers share the same molecular formula (C₁₃H₁₈N₂O₃ ) and weight (250.29 g/mol ) but differ in hydrogen-bonding patterns due to substituent positions.
- The 3-hydroxy group in the trans-4-amino isomer may enhance solubility in polar solvents compared to the trans-3-amino variant .
Trans-3-amino-1-boc-4-methoxypyrrolidine (CAS 429673-79-0)
Structural Differences :
Physicochemical Properties :
- Lower molecular weight (216.28 g/mol ) and increased lipophilicity due to the methoxy group.
- Boc deprotection requires acidic conditions, unlike the hydrogenolysis needed for Cbz .
1-Cbz-4-(aminomethyl)piperidine (CAS 157023-34-2)
Structural Differences :
Trans-3-aminocyclobutanol Hydrochloride (CAS 1205037-95-1)
Structural Differences :
- Ring Size : Cyclobutane (4-membered), leading to significant ring strain.
- Substituents: Amino and hydroxyl groups in a strained trans configuration .
Physicochemical Properties :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Protecting Group | Ring Type | Molecular Weight | Purity |
|---|---|---|---|---|---|---|---|
| trans-3-Amino-1-cbz-4-hydroxypiperidine | 167832-26-0 | C₁₃H₁₈N₂O₃ | 3-amino, 4-hydroxy | Cbz | Piperidine | 250.29 | 95% |
| trans-4-Amino-1-Cbz-3-hydroxypiperidine | 167832-41-9 | C₁₃H₁₈N₂O₃ | 4-amino, 3-hydroxy | Cbz | Piperidine | 250.29 | 95% |
| Trans-3-amino-1-boc-4-methoxypyrrolidine | 429673-79-0 | C₁₀H₂₀N₂O₃ | 3-amino, 4-methoxy | Boc | Pyrrolidine | 216.28 | 95% |
| 1-Cbz-4-(aminomethyl)piperidine | 157023-34-2 | C₁₄H₂₀N₂O₂ | 4-aminomethyl | Cbz | Piperidine | 248.32 | - |
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